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molecular formula C11H13FO2 B8687418 2-(4-Fluorophenyl)-2-methoxy-3,3-dimethyloxirane CAS No. 88539-00-8

2-(4-Fluorophenyl)-2-methoxy-3,3-dimethyloxirane

Cat. No. B8687418
M. Wt: 196.22 g/mol
InChI Key: HHLFJOXPWNCPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06022906

Procedure details

69.3 g (0.35 mol) of (4-fluorophenyl)-3,3-dimethyl-2-methoxyoxirane and 200 ml of dry morpholine are mixed and heated to reflux temperature (about 130° C.). After 26 h, the unreacted excess morpholine is distilled off. The residue is taken up in toluene and washed with water and saturated sodium chloride solution successively. The toluene solution is dried with MgSO4 and is concentrated. The residue, 88.1 g, crystallizes from ethanol with a melting point of 63-66° C.
Quantity
69.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([O:13]C)[C:10]([CH3:12])([CH3:11])O2)=[CH:4][CH:3]=1.[NH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:13])[C:10]([CH3:11])([N:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)[CH3:12])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
69.3 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1(OC1(C)C)OC
Name
Quantity
200 mL
Type
reactant
Smiles
N1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
DISTILLATION
Type
DISTILLATION
Details
the unreacted excess morpholine is distilled off
WASH
Type
WASH
Details
washed with water and saturated sodium chloride solution successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene solution is dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
CUSTOM
Type
CUSTOM
Details
The residue, 88.1 g, crystallizes from ethanol with a melting point of 63-66° C.

Outcomes

Product
Details
Reaction Time
26 h
Name
Type
Smiles
FC1=CC=C(C=C1)C(C(C)(N1CCOCC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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